N-[2-(1H-indol-3-yl)ethyl]-4-iodobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-iodobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IN2O2S/c17-13-5-7-14(8-6-13)22(20,21)19-10-9-12-11-18-16-4-2-1-3-15(12)16/h1-8,11,18-19H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQODKISMYJRPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001224485 | |
| Record name | N-[2-(1H-Indol-3-yl)ethyl]-4-iodobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001224485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882747-27-5 | |
| Record name | N-[2-(1H-Indol-3-yl)ethyl]-4-iodobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882747-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(1H-Indol-3-yl)ethyl]-4-iodobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001224485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-iodobenzenesulfonamide typically involves the coupling of tryptamine with 4-iodobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using automated reactors to ensure consistent product quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-4-iodobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The indole moiety can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The sulfonamide group can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include derivatives where the iodine atom is replaced by another group.
Oxidation: Oxidized forms of the indole ring.
Reduction: Reduced forms of the indole ring or the sulfonamide group.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing indole and sulfonamide moieties exhibit significant anticancer properties. N-[2-(1H-indol-3-yl)ethyl]-4-iodobenzenesulfonamide has been evaluated for its potential to inhibit cancer cell proliferation. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis, particularly through the inhibition of anti-apoptotic proteins .
Neuroprotective Effects
The compound also shows promise as a neuroprotective agent. Recent studies have suggested that it may inhibit tau aggregation, which is implicated in neurodegenerative diseases such as Alzheimer’s disease. By preventing tau protein misfolding and aggregation, this compound could potentially slow the progression of neurodegenerative disorders .
Anti-inflammatory Applications
Treatment of Autoimmune Diseases
this compound has been investigated for its role in treating autoimmune diseases. Its ability to modulate immune responses makes it a candidate for therapies aimed at conditions like rheumatoid arthritis and multiple sclerosis. The compound acts by inhibiting specific inflammatory pathways, thereby reducing the severity of autoimmune responses .
Pharmacological Studies
Drug Development
This compound serves as a lead structure for the development of new pharmaceuticals targeting various diseases. Its unique structural features allow for modifications that can enhance efficacy and reduce side effects. The ongoing research focuses on synthesizing derivatives with improved pharmacokinetic properties, which would be crucial for clinical applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-iodobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The sulfonamide group enhances the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives with Varied Aromatic Substituents
a) N-[2-(1H-Indol-3-yl)ethyl]-4-methylbenzenesulfonamide (227a)
- Structure : Replaces iodine with a methyl group at the benzene para position.
- Synthesis : Prepared via Rh-catalyzed hydroformylation/Fischer indolization, yielding 59% .
- Key Differences : The methyl group reduces steric hindrance and electron-withdrawing effects compared to iodine, likely increasing lipophilicity (higher logP). This may enhance membrane permeability but reduce target binding specificity.
b) N-{2-[7-Bromo-2-(pent-4-yn-1-yl)-1H-indol-3-yl]ethyl}-4-chloro-benzenesulfonamide (4g)
c) 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide (31)
- Structure : Replaces the ethyl linker with an acetamide and introduces a trifluoromethyl group.
- Key Differences : The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while the acetamide linker may alter hydrogen-bonding interactions compared to the ethyl spacer in the target compound .
Amide-Based Analogues
a) N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
b) N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide
- Structure : Incorporates a thiazole-carboxamide moiety instead of sulfonamide.
Piperidine and Benzamide Derivatives
a) N-[1-[2-(1H-Indol-3-yl)ethyl]-4-piperidinyl]benzamide
- Structure : Replaces the sulfonamide with a benzamide-piperidine group.
Comparative Data Table
Key Research Findings
- Electronic Effects : Iodine’s electron-withdrawing nature in the target compound may enhance sulfonamide’s acidity, improving interactions with basic residues in enzyme active sites compared to methyl or chloro analogues .
- Steric Considerations : Bulkier substituents (iodine, bromine) may limit off-target interactions but reduce synthetic yields due to steric challenges in catalysis (e.g., Au vs. Rh catalysts in vs. 6) .
- Metabolic Stability : Fluorine and trifluoromethyl groups in analogues improve resistance to oxidative metabolism, whereas iodine’s size might slow metabolic clearance .
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-4-iodobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including antimicrobial, anticancer, and cytotoxic properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is . The structure features an indole moiety linked to a sulfonamide group, which is known for enhancing biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, an analog, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, showed a minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA (Methicillin-resistant Staphylococcus aureus), indicating strong antibacterial potential .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | 0.98 | MRSA |
| N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide | TBD | TBD |
| This compound | TBD | TBD |
Cytotoxic and Antiproliferative Effects
The cytotoxicity of this compound has been evaluated in various cancer cell lines. Compounds derived from indole structures have shown significant antiproliferative activity, with some exhibiting IC50 values in the low micromolar range (less than 10 μM) .
Case Study: Cytotoxicity in Cancer Cell Lines
In a study evaluating the cytotoxic effects on A549 lung cancer cells and non-tumor fibroblast cells, certain derivatives displayed preferential toxicity towards rapidly dividing cancer cells. This selectivity is crucial for developing targeted therapies with minimized side effects on normal tissues .
The biological activity of this compound may be attributed to its ability to inhibit critical enzymes involved in cell proliferation and survival. For example, the compound's interaction with protein kinases has been suggested as a potential mechanism for its anticancer effects .
Q & A
Q. What are the common synthetic routes for preparing N-[2-(1H-indol-3-yl)ethyl]-4-iodobenzenesulfonamide and its analogs?
The synthesis typically involves coupling the indole-ethylamine moiety with a sulfonamide group. A widely used method includes:
- Esterification and hydrazide formation : Reacting 2-(1H-indol-3-yl)acetic acid with ethanol and catalytic sulfuric acid to form an ester, followed by hydrazine hydrate to yield acetohydrazide intermediates .
- Sulfonylation : Reacting the hydrazide with arylsulfonyl chlorides (e.g., 4-iodobenzenesulfonyl chloride) under basic conditions (pH 9–10) to form the sulfonamide bond .
- Cyclization strategies : For analogs, cyclization with agents like carbon disulfide in ethanolic KOH can introduce heterocyclic rings (e.g., oxadiazoles) .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the indole proton environment (δ 7.0–7.8 ppm) and sulfonamide connectivity .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., exact mass for C₁₆H₁₄IN₃O₂S: 455.98 g/mol) .
- FT-IR : Peaks at ~3250 cm⁻¹ (N-H stretch) and ~1150 cm⁻¹ (S=O stretch) confirm functional groups .
Q. How is the solubility and stability of this compound optimized for in vitro assays?
- Solubility : Use polar aprotic solvents (DMSO, DMF) for stock solutions. Aqueous buffers (pH 7.4) with <1% DMSO are typical for biological assays .
- Stability : Store lyophilized at -20°C. Monitor decomposition via HPLC under accelerated conditions (40°C, 75% humidity) .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing fluorine or other halogens into the sulfonamide moiety?
- Fluorination : Use HF·pyr (pyridine-hydrogen fluoride complex) in dichloromethane (DCM) at 0°C for selective α-fluorination of acetamide precursors .
- Iodination : Electrophilic iodination (e.g., NIS in acetic acid) targets the para position of the benzenesulfonamide group. Monitor regioselectivity via LC-MS .
Q. What experimental designs are recommended for studying its enzyme inhibition mechanisms (e.g., indolethylamine-N-methyltransferase)?
- Kinetic assays : Use noncompetitive inhibition models with varying substrate (tryptamine) and inhibitor concentrations. Compare IC₅₀ values of analogs (e.g., PDAT vs. PAT) to assess methyl group effects .
- Docking studies : Perform molecular docking (AutoDock Vina) to map binding interactions with the enzyme’s active site. Validate with mutagenesis (e.g., Ala-scanning) .
Q. How can contradictory biological activity data in literature be resolved?
- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
- Orthogonal validation : Use SPR (surface plasmon resonance) for binding affinity and CRISPR-edited cell lines to confirm target specificity .
Q. What computational methods predict the compound’s pharmacokinetic properties?
Q. How are structure-activity relationships (SAR) analyzed for analogs with modified indole or sulfonamide groups?
- Analog synthesis : Replace 4-iodo with electron-withdrawing (NO₂) or donating (OMe) groups. Test potency in enzyme inhibition assays .
- 3D-QSAR : Build CoMFA/CoMSIA models using steric/electrostatic fields of analogs to identify critical substituents .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
